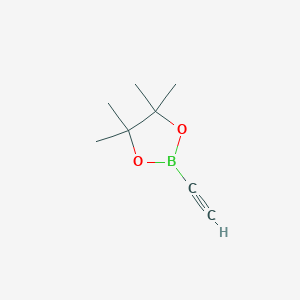

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (molecular formula: C₉H₁₃BO₂; average mass: 228.10 g/mol) is a boronate ester featuring a terminal ethynyl (-C≡CH) group attached to the boron center of the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) scaffold . This compound is a versatile building block in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. Its terminal alkyne moiety confers distinct reactivity, enabling the formation of carbon-carbon bonds under mild conditions. The pinacol group enhances stability, making it amenable to purification and storage .

Eigenschaften

IUPAC Name |

2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOXJIIUMORBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579181 | |

| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347389-74-6 | |

| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ethynylating agent. The reaction typically involves the use of a palladium catalyst and a base under inert conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Addition Reactions: The compound can undergo radical addition reactions with polyhaloalkanes.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Radical Initiators: Used in addition reactions.

Bases: Such as potassium carbonate, used to facilitate substitution reactions.

Major Products:

Substituted Alkenes: Formed through substitution reactions.

Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.

Haloalkanes: Formed through radical addition reactions.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals and drug discovery.

Industry: Applied in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the activation of the ethynyl group, which can then participate in various chemical reactions. The boron atom in the dioxaborolane ring stabilizes the intermediate species formed during these reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dioxaborolane ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives arises from variations in the substituent attached to boron. Below is a comparative analysis of key analogs:

Spectroscopic and Reactivity Profiles

Key Insights:

- Ethynyl Group Reactivity: The terminal ethynyl proton (δ ~2.5) is acidic (pKa ~25), enabling deprotonation for metal-catalyzed couplings. In contrast, silyl-protected analogs lack this proton, necessitating harsher conditions for activation .

- Boron Center Stability: All derivatives exhibit similar ¹¹B NMR shifts (δ ~33.7), confirming minimal electronic perturbation from substituents. However, ethynyl derivatives show lower thermal stability due to alkyne lability .

Biologische Aktivität

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 347389-74-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural characteristics allow it to participate in various biological interactions, making it a subject of interest in pharmacology and biochemistry.

The molecular formula of this compound is CHBO, with a molecular weight of 152.00 g/mol. The compound is characterized by its high solubility in organic solvents and moderate stability under ambient conditions. Its properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 152.00 g/mol |

| Boiling Point | 140 °C / 21.5 mmHg |

| Density | 0.94 g/mL |

| Solubility | Very soluble (up to 4.52 mg/mL) |

| Log P (octanol-water partition coefficient) | 1.53 |

Biological Activity

The biological activity of this compound is primarily linked to its role as a boron-based ligand in various biochemical pathways. Research indicates that boron compounds can interact with biological molecules such as proteins and nucleic acids, influencing their function.

This compound has been studied for its ability to inhibit certain enzymes and modulate signaling pathways associated with cancer progression. Specifically, it shows promise as an inhibitor of c-MET kinase, which is implicated in tumor growth and metastasis .

Case Studies

- Inhibition of c-MET Kinase :

-

Antimicrobial Activity :

- Preliminary studies have indicated that boron-containing compounds exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and good blood-brain barrier permeability . The compound does not appear to be a substrate for major cytochrome P450 enzymes (CYPs), indicating a low potential for drug-drug interactions through metabolic pathways.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are critical. The GHS classification indicates that it may pose hazards such as flammability and skin irritation . Comprehensive toxicological studies are necessary to establish a safe dosage range for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) and terminal alkynes. A Pd(PPh₃)₄/CuI catalyst system in THF or DMF is commonly used. Post-synthesis purification involves column chromatography (hexanes/EtOAc with 0.25% Et₃N to stabilize boronate esters) .

- Critical Parameters :

- Anhydrous conditions to prevent hydrolysis.

- Use of degassed solvents to avoid oxidative side reactions.

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure.

- ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ 2.5–3.0 ppm; alkyne carbons are visible at δ 70–90 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₈H₁₃BO₂: 152.10 g/mol).

Q. What are the storage and handling protocols for this compound?

- Stability : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Safety : Avoid heat/sparks (P210) and use PPE (gloves, goggles) due to boronate ester reactivity .

Advanced Research Questions

Q. How can cross-coupling efficiency with 2-ethynyl-dioxaborolane be optimized in Suzuki-Miyaura reactions?

- Optimization Strategies :

- Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands enhance turnover.

- Solvent Effects : THF/water mixtures (3:1) improve solubility and reduce side reactions.

- Base Selection : K₂CO₃ or CsF in biphasic systems minimizes boronate hydrolysis .

- Data Table :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 78 |

| PdCl₂(dppf) | DME | CsF | 92 |

Q. How to resolve contradictions in spectral data for boronate-alkyne derivatives?

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from rotameric equilibria or residual solvents. Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between ethynyl protons and boron-bound carbons validate structure .

- Troubleshooting :

- Byproduct Identification : LC-MS or GC-MS to detect hydrolyzed intermediates (e.g., boronic acids).

Q. What mechanistic insights explain the reactivity of 2-ethynyl-dioxaborolane in cycloadditions?

- Mechanism : The ethynyl group participates in [2+2] or Diels-Alder reactions due to electron-deficient boron. DFT studies suggest a low-energy transition state for alkyne activation.

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.